Cas no 1806836-90-7 (Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate)

Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C9H9BrF2N2O2/c1-16-6(15)3-4-2-5(9(11)12)14-8(10)7(4)13/h2,9H,3,13H2,1H3
- InChIKey: YKUOMIDGFYXKQW-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(C(F)F)=N1)CC(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- トポロジー分子極性表面積: 65.2
- XLogP3: 1.6
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071425-250mg |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |
1806836-90-7 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029071425-500mg |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |
1806836-90-7 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
Alichem | A029071425-1g |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |
1806836-90-7 | 97% | 1g |
$2,980.00 | 2022-03-31 |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetateに関する追加情報
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate (CAS No. 1806836-90-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate, identified by its CAS number 1806836-90-7, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its pyridine core substituted with amino, bromo, and difluoromethyl groups, has garnered significant attention due to its utility in the development of novel therapeutic agents. The strategic placement of these functional groups not only enhances its reactivity but also opens up diverse synthetic pathways, making it a cornerstone in the synthesis of bioactive molecules.
The significance of this compound lies in its versatility as a building block for more complex structures. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Among these, kinase inhibitors have been extensively studied due to their role in modulating cellular signaling cascades involved in cancer and inflammatory diseases. Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate serves as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. The presence of the amino group allows for further functionalization via amide bond formation, while the bromo and difluoromethyl substituents contribute to the compound's binding affinity and selectivity.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. The incorporation of fluorine atoms into pharmaceuticals often enhances metabolic stability, lipophilicity, and binding affinity. In the case of Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate, the difluoromethyl group plays a crucial role in modulating these properties. Studies have demonstrated that such modifications can lead to improved pharmacokinetic profiles and reduced side effects. For instance, fluorinated pyridines have been successfully incorporated into antiviral and anticancer agents, where they contribute to enhanced efficacy and reduced toxicity.
The bromo substituent on the pyridine ring further enhances the synthetic utility of this compound. Bromine is a versatile halogen that can participate in various chemical reactions, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the synthesis of heterocyclic compounds. By serving as a handle for further functionalization, Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate enables chemists to explore diverse chemical space and develop novel drug candidates with tailored properties.
In clinical research, Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate has been utilized as an intermediate in the development of next-generation therapeutics. For example, it has been incorporated into the synthesis of small-molecule inhibitors targeting Bruton's tyrosine kinase (BTK), which is overexpressed in certain types of leukemia and autoimmune diseases. BTK inhibitors have shown promise in clinical trials, with some already approved for therapeutic use. The structural features of Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate, particularly its ability to modulate binding interactions through hydrogen bonding and hydrophobic effects, make it an ideal candidate for such applications.
The compound's role extends beyond kinase inhibition; it has also been explored in the development of antimicrobial agents. The combination of amino and difluoromethyl groups provides a scaffold that can interact with bacterial enzymes, disrupting essential metabolic pathways. Recent studies have highlighted the potential of fluorinated pyridines as scaffolds for novel antibiotics, addressing the growing challenge of antibiotic resistance. Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate contributes to this effort by serving as a versatile intermediate that can be modified to target specific bacterial pathogens.
The synthetic methodologies involving Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate are continually evolving with advancements in synthetic chemistry. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce waste, aligning with green chemistry principles. The ability to synthesize this compound efficiently is crucial for industrial applications, where cost-effectiveness and sustainability are paramount.
The future prospects of Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate are vast, with ongoing research exploring new applications and synthetic routes. As our understanding of biological pathways grows, so does the demand for specialized intermediates like this one. The compound's unique structural features make it a valuable tool for drug discovery efforts aimed at treating a wide range of diseases. Whether it's cancer, inflammation, or infectious diseases, Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate is poised to play a significant role in shaping the future of pharmaceuticals.
1806836-90-7 (Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate) Related Products
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 1292739-70-8(1-(Quinazolin-4-yl)piperidin-3-amine)
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)
- 2418694-36-5((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)
- 1807195-72-7(Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 2060032-72-4(imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)




